4-Bromo-2-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenol
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Overview
Description
4-Bromo-2-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenol is an organic compound with the molecular formula C({14})H({11})BrClNO. This compound is characterized by its bromine, chlorine, and phenol functional groups, making it a versatile molecule in various chemical reactions and applications. It is often used in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenol typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-chlorophenol and 2,4-dimethylbenzaldehyde.
Formation of Schiff Base: The key step involves the condensation of 4-bromo-2-chlorophenol with 2,4-dimethylbenzaldehyde in the presence of an acid catalyst to form the Schiff base, this compound.
Reaction Conditions: This reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the condensation reaction.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production would follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenol group can be oxidized to a quinone, and the imine group can be reduced to an amine.
Condensation Reactions: The compound can participate in further condensation reactions with other aldehydes or ketones.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
Substitution: Products include derivatives where bromine or chlorine is replaced by other functional groups.
Oxidation: The major product is the corresponding quinone.
Reduction: The major product is the corresponding amine.
Scientific Research Applications
4-Bromo-2-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenol depends on its application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactions: The phenol and imine groups can participate in nucleophilic and electrophilic reactions, respectively, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Shares the bromine and chlorine substituents but lacks the imine and dimethylphenyl groups.
2,4-Dimethylphenol: Contains the dimethylphenyl group but lacks the bromine, chlorine, and imine functionalities.
Uniqueness
4-Bromo-2-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C15H13BrClNO |
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Molecular Weight |
338.62 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-[(2,4-dimethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H13BrClNO/c1-9-3-4-14(10(2)5-9)18-8-11-6-12(16)7-13(17)15(11)19/h3-8,19H,1-2H3 |
InChI Key |
LGUIYUNHWHVYAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C(=CC(=C2)Br)Cl)O)C |
Origin of Product |
United States |
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